molecular formula C10H13NO B1209819 5-Hydroxy-2-aminotetralin CAS No. 94425-22-6

5-Hydroxy-2-aminotetralin

Numéro de catalogue B1209819
Numéro CAS: 94425-22-6
Poids moléculaire: 163.22 g/mol
Clé InChI: AUBNLLGXUCCYFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Hydroxy-2-aminotetralin is a chemical compound with the molecular formula C10H13NO . It is a type of serotonin 5-HT1 agonist . This compound has been used in the development of subtype-selective ligands, leveraging results from pharmacological, molecular modeling, and mutagenesis studies .


Synthesis Analysis

The synthesis of 5-Hydroxy-2-aminotetralin-type compounds involves the use of a 5-substituted-2-aminotetralin (5-SAT) chemotype . The process leverages results from pharmacological, molecular modeling, and mutagenesis studies to delineate molecular determinants for 5-SAT binding and function at 5-HT1 subtypes .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-aminotetralin is determined by its chemical formula, C10H13NO . The compound has been used in the development of subtype-selective ligands using a structure-based ligand design approach .

Applications De Recherche Scientifique

Dopaminergic Activity and Receptor Affinity

5-Hydroxy-2-aminotetralin derivatives exhibit significant dopaminergic activities. Studies have shown that these compounds demonstrate high affinities in dopamine receptor binding and display dopamine agonist properties. This suggests their potential in exploring dopaminergic mechanisms and assisting in the development of dopaminergic drugs (Seiler et al., 1986).

Binding Assays and Selectivity for Dopamine Receptors

These derivatives have been evaluated in binding assays for human dopamine D2, D3, and D4 receptors. Their interactions with these receptors can inform the development of selective dopamine receptor modulators, which are crucial in treating various neurological disorders (van Vliet et al., 1996).

Structure-Activity Relationships

Research on the structure-activity relationships of phenolic hydroxy-2-aminotetralins has provided insights into how alterations in their structure affect their activity at dopamine receptors. This is fundamental for designing more effective dopaminergic agents (Seiler & Markstein, 1984).

Conformational Studies

Studies have been conducted to understand the conformation of dopamine at its receptor, using semi-rigid dopamine analogs like 5-hydroxy-2-aminotetralin. This research aids in elucidating the molecular interactions of dopamine with its receptors (Tedesco et al., 1979).

Differential Activation of Dopamine Mechanisms

Investigations into how 2-aminotetralin derivatives differentially activate dopamine mechanisms in rat nucleus accumbens have contributed to the understanding of dopamine's role in regulating behavior and could lead to new treatments for dopamine-related disorders (Costall et al., 1977).

Dopamine Autoreceptor Selectivity

Research into the potency of 2-aminotetralin derivatives as centrally acting dopamine receptor agonists has shed light on dopamine autoreceptor selectivity, which is crucial for developing drugs targeting specific dopamine pathways (van Oene et al., 1984).

Synthesis and Characterization

Advancements in the synthesis and characterization of 5-hydroxy-2-aminotetralin derivatives have allowed for the development of more potent and selective dopaminergic agents, which can be used in the study and treatment of neurological disorders (Cannon et al., 1980).

Interaction with Serotonin Receptors

5-Hydroxy-2-aminotetralin derivatives have been studied for their interaction with serotonin receptors, particularly 5-HT1A receptors. This research is significant for understanding serotonergic mechanisms and developing treatments for psychiatric disorders (Naiman et al., 1989).

Orientations Futures

The development of subtype-selective ligands using 5-Hydroxy-2-aminotetralin presents a promising direction for future research . This approach could lay the foundation for the development of additional 5-HT1 subtype selective ligands for drug discovery purposes .

Propriétés

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBNLLGXUCCYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915544
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-aminotetralin

CAS RN

94425-22-6
Record name 5-Hydroxy-2-aminotetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094425226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-aminotetralin
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-aminotetralin
Reactant of Route 3
5-Hydroxy-2-aminotetralin
Reactant of Route 4
5-Hydroxy-2-aminotetralin
Reactant of Route 5
5-Hydroxy-2-aminotetralin
Reactant of Route 6
5-Hydroxy-2-aminotetralin

Q & A

Q1: How does 5-hydroxy-2-aminotetralin exert its effects on the dopaminergic system?

A: 5-Hydroxy-2-aminotetralin derivatives act as dopamine agonists, primarily targeting D2 dopamine receptors. [, ] These compounds bind to D2 receptors, mimicking the actions of dopamine and triggering downstream signaling pathways. This interaction ultimately influences dopamine-related processes such as movement, reward, and motivation.

Q2: How does the structure of 5-hydroxy-2-aminotetralin derivatives influence their activity and selectivity for dopamine receptors?

A: Research indicates that modifications to the N-alkyl substituents of 5-hydroxy-2-aminotetralin derivatives significantly impact their dopaminergic activity. [] For instance, introducing functional groups to these substituents can enhance binding affinity and agonist potency, particularly at the D2 receptor subtype. Studies suggest that these modifications might exploit an accessory binding site on the receptor, similar to the binding site for ergoline derivatives. [] Specifically, the larger N-alkyl substituent of 5-hydroxy-2-aminotetralins appears to interact with this site, influencing the overall binding affinity and functional activity of the molecule.

Q3: What makes N,N-dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) unique compared to its carbon analog, N,N dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT)?

A: DP-8OH-3CA, an oxygen isostere of DP-5OH-AT, demonstrates a unique pharmacological profile. While both compounds act as D2 dopamine agonists, DP-8OH-3CA exhibits enhanced selectivity for presynaptic D2 receptors compared to its carbon counterpart. [] This selectivity translates to a greater ability to influence dopamine synthesis and release at the presynaptic level, potentially leading to distinct therapeutic effects. Additionally, DP-8OH-3CA displays an advantageous oral to intraperitoneal administration ratio, highlighting its potential for improved drug delivery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.